molecular formula C10H11N3O2S B11870614 Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate

Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate

Katalognummer: B11870614
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: AJWCGUFMEOJROL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a thieno[2,3-b]pyrazine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of an amino group at the 7th position and a carboxylate ester group at the 6th position further enhances its chemical reactivity and potential for diverse applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate typically involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This method utilizes either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, are optimized based on the electronic character of the substrates to achieve good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve similar Pd-catalyzed cross-coupling reactions. The scalability of these reactions would depend on the availability of starting materials, optimization of reaction conditions, and efficient purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C10H11N3O2S

Molekulargewicht

237.28 g/mol

IUPAC-Name

methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C10H11N3O2S/c1-3-5-4-12-9-7(13-5)6(11)8(16-9)10(14)15-2/h4H,3,11H2,1-2H3

InChI-Schlüssel

AJWCGUFMEOJROL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CN=C2C(=N1)C(=C(S2)C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.